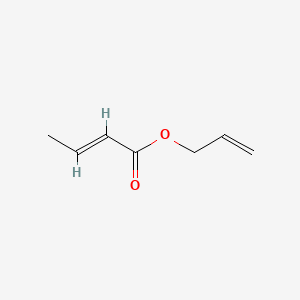

Allyl crotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18598. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJBUWVXSNLWEQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024603 | |

| Record name | Allyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Allyl crotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5453-44-1, 20474-93-5 | |

| Record name | 2-Propen-1-yl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020474935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl crotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK441L7HUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Allyl Crotonate and Its Derivatives

Esterification Reactions of Crotonic Acid

The most direct method for synthesizing allyl crotonate is the Fischer-Speier esterification of crotonic acid with allyl alcohol. wikipedia.orgwikipedia.org This acid-catalyzed reaction involves refluxing the carboxylic acid and alcohol, typically in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid. wikipedia.orggoogle.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com This is commonly accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent such as toluene (B28343) or hexane. wikipedia.orggoogle.com

The mechanism involves the protonation of the carbonyl oxygen of crotonic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The nucleophilic oxygen atom of allyl alcohol then attacks this activated carbonyl carbon. libretexts.org Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester, this compound. masterorganicchemistry.commasterorganicchemistry.com While most primary and secondary alcohols are suitable for this reaction, the use of allyl alcohol presents a specific case of esterifying an unsaturated alcohol. wikipedia.orggoogle.com Care must be taken to avoid side reactions, though studies have shown that under these conditions, rearrangement of allyl alcohol is not a significant issue. google.com

Indium-Mediated Allylation Chemistry

Indium-mediated reactions have become a powerful tool for carbon-carbon bond formation, particularly because many of these reactions can be carried out in aqueous media. encyclopedia.pubnih.gov These Barbier-type reactions, where an organometallic intermediate is formed in situ in the presence of the electrophile, offer high levels of chemoselectivity, regioselectivity, and diastereoselectivity. encyclopedia.pubwikipedia.org

| Reactant (2-Oxoacid) | Allylating Agent | Product | Yield (%) | Reference |

| Glyoxylic Acid | Allyl Bromide | 2-Allyl-2-hydroxyacetic acid | 90 | researchgate.net |

| Pyruvic Acid | Allyl Bromide | 2-Allyl-2-hydroxypropanoic acid | 95 | researchgate.net |

| Phenylglyoxylic Acid | Allyl Bromide | 2-Allyl-2-hydroxyphenylacetic acid | 92 | researchgate.net |

Regio- and Diastereoselective Synthesis utilizing Ethyl 4-BromocrotonateThe use of substituted allyl halides like ethyl 4-bromocrotonate in indium-mediated reactions allows for the synthesis of more complex, functionalized derivatives.researchgate.netthieme-connect.comThe reaction of ethyl 4-bromocrotonate with carbonyl compounds, mediated by indium, proceeds with high regio- and diastereoselectivity.researchgate.netThe allylation occurs exclusively at the γ-position of the crotonate, leading to the formation of γ-adducts, which are derivatives of this compound.researchgate.net

When 2-oxocarboxylic acids are reacted with ethyl 4-bromocrotonate and indium, the corresponding 2-[(1-ethoxycarbonyl)allyl] derivatives are formed with high diastereoselectivity, favoring the syn addition product. researchgate.netresearchgate.net This stereochemical outcome is a direct result of chelation control. researchgate.net Similarly, highly diastereoselective couplings have been achieved with various aldehydes and ketones. ntu.edu.sgacs.org For example, the reaction of chiral N-tert-butanesulfinyl imines with ethyl 4-bromocrotonate can produce 3-pyrrolines with high diastereoselectivity after the initial addition and subsequent cyclization. beilstein-journals.orgbeilstein-journals.org

Chelation Models in AllylationThe high diastereoselectivity observed in many indium-mediated allylation reactions is often explained by chelation-controlled transition states.nih.govsci-hub.seWhen a substrate contains a Lewis basic atom (such as oxygen or nitrogen) at a position alpha or beta to the carbonyl group, the indium metal can coordinate with both the heteroatom and the carbonyl oxygen.encyclopedia.pubsci-hub.seThis coordination forms a rigid, cyclic intermediate, often a five- or six-membered ring.encyclopedia.pubnih.gov

This chelated structure forces the incoming allyl nucleophile to attack the carbonyl carbon from the less sterically hindered face, leading to a predictable stereochemical outcome. encyclopedia.pubnih.gov For example, in the allylation of α-hydroxy aldehydes, the indium atom chelates to the α-oxygen and the carbonyl oxygen, forming a five-membered ring. encyclopedia.pub This arrangement favors a transition state that leads to the syn diastereomer. encyclopedia.pubwikipedia.org The Felkin-Anh model is often invoked to explain this selectivity, where the steric and electronic properties of the substituents guide the trajectory of the nucleophilic attack. nih.govscispace.com The involvement of such chelated transition states is further supported by the accelerated reaction rates observed in these systems compared to non-chelating substrates. sci-hub.se

Electrochemical Synthesis Approaches

Electrochemical methods offer a sustainable and efficient alternative for generating reactive species, often avoiding the need for stoichiometric chemical reagents. nih.govrsc.org Electrosynthesis has been applied to create radical intermediates for use in conjugate addition reactions. nih.gov

Electrochemical Conjugate Additions involving Methyl CrotonateElectrochemical techniques can be used to facilitate the conjugate addition of nucleophiles to α,β-unsaturated esters like methyl crotonate.researchgate.netOne approach involves the controlled potential electrolysis at a mercury cathode to generate nucleophilic anions from organic halides, which then attack the Michael acceptor.researchgate.netIn a different strategy, vitamin B12 can act as an efficient catalyst in electroorganic synthesis, mediating the transfer of electrons from the cathode to substrates.researchgate.netThis system can catalyze the conjugate addition of alkyl groups to activated olefins, including derivatives of crotonic acid.researchgate.net

More recently, enantioselective electrochemical reactions have been developed. Nickel-catalyzed systems using chiral ligands have shown success in the vinylogous radical reactions of substrates like methyl crotonate. nih.gov In these reactions, Lewis acid-bound radical (LBR) catalysis can achieve high stereocontrol. nih.gov The electrochemical generation of electrophilic radicals allows them to be stereoselectively intercepted by silyl (B83357) polyenolates derived from crotonate esters, demonstrating a modern approach to forming functionalized derivatives with high enantioselectivity. nih.gov

| Reaction Type | Catalyst/Mediator | Substrate | Outcome | Reference |

| Reductive Coupling | Mercury Cathode | Allyl Chloride / CO₂ | Forms this compound | researchgate.net |

| Conjugate Addition | Vitamin B₁₂ | Methyl Crotonate | Addition of alkyl groups | researchgate.net |

| Vinylogous Radical Reaction | Nickel / Chiral Ligand | Methyl Crotonate | Enantioselective addition | nih.gov |

Regioselectivity and Reaction Pathways in Electrochemical Processes

Electrochemical methods offer a powerful platform for the functionalization of alkenes, with reaction pathways and regioselectivity being critical considerations. The electrochemical difunctionalization of alkenes can proceed through three primary strategies. rsc.org

Anodic Oxidation of a Nucleophile: A nucleophilic reagent is oxidized at the anode to form a radical. This radical adds to the alkene, creating a carbon-centered radical intermediate, which is then further oxidized to a carbocation. The carbocation subsequently reacts with a nucleophile to yield the final product. rsc.org

Anodic Oxidation of the Alkene: The alkene is directly oxidized at the anode to a radical cation, which is then attacked by a nucleophile.

Cathodic Reduction of the Alkene: The alkene is reduced at the cathode to a radical anion. This is followed by the addition of an electrophile to create a carbon-centered radical, which is further reduced to a carbanion before reacting with another electrophile to form the product. rsc.org

The chosen pathway significantly influences the regioselectivity of the reaction. For instance, in the electrochemical synthesis of allyl sulfones from allyl trifluoroborates, the process involves a radical addition to the alkene. The subsequent elimination of the trifluoroborate moiety is guided by the β-σ(C–B) stabilization of the intermediate carbocation, which enforces regioselectivity. rsc.org

Control experiments, such as the addition of radical inhibitors like TEMPO, can confirm the involvement of radical pathways. rsc.org In some systems, the reaction proceeds via an ionic pathway, as demonstrated in electrochemical allylations where the absence of radical-initiated ring-opening products confirms this mechanism. nih.govacs.org The competition between radical and anionic processes can be influenced by reaction conditions. For example, in the electrochemical prenylation of benzaldehyde, high α-regioselectivity was achieved using a graphite (B72142) cathode with 3% TBABF4, while high γ-regioselectivity was observed with silver-doped graphite. researchgate.net

A plausible mechanism for some electrochemical C(sp³)–C(sp³) bond formations involves the reaction of an allylic carbonate with cathode-activated alkyl radicals to form a stable tertiary radical. This is then reduced at the cathode to a carbanion, which undergoes β-elimination to yield the desired product. rsc.org Similarly, the reductive coupling of allyl chloride in the presence of carbon dioxide can produce this compound directly. researchgate.net

Table 1: Key Factors Influencing Electrochemical Pathways and Regioselectivity

| Factor | Influence on Reaction | Example Application | Citation(s) |

| Electrode Potential | Controls whether oxidation or reduction of specific species occurs preferentially. | Preferential reduction of α,β-unsaturated esters over allyl halides. oup.com | oup.com |

| Electrode Material | Can alter the reaction pathway (e.g., radical vs. anionic). | Graphite vs. silver-doped graphite cathodes yield different regioisomers in prenylation. researchgate.net | researchgate.net |

| Catalyst/Mediator | Can facilitate specific electron transfers and stabilize intermediates. | A cobalt-salen catalyst can favor the hydrogen evolution reaction (HER) process over aldehyde reduction. nih.govacs.org | nih.govacs.org |

| Substrate Structure | The presence of stabilizing groups can direct the reaction regioselectivity. | β-σ(C–B) stabilization in allyl trifluoroborates directs sulfonation. rsc.org | rsc.org |

| Additives | Can inhibit or promote certain pathways. | Radical inhibitors (TEMPO) can quench radical reactions; acidic additives can decrease efficiency by promoting undesired HER. rsc.orgnih.gov | rsc.orgnih.gov |

Stereoselective Allylic Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction sequence that serves as a cornerstone for the anti-Markovnikov hydration of alkenes, providing a powerful tool for stereoselective alcohol synthesis. masterorganicchemistry.comnumberanalytics.comlibretexts.org The process begins with the addition of a borane (B79455) (such as BH₃ or a substituted borane like 9-BBN) across the double bond of an alkene, forming an organoborane intermediate. masterorganicchemistry.comlibretexts.org This step is characterized by its syn-stereospecificity, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org

The regioselectivity of the hydroboration step is primarily governed by steric and electronic effects, leading to the boron atom attaching to the less substituted carbon of the alkene (anti-Markovnikov selectivity). libretexts.org The subsequent oxidation of the C-B bond, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group with complete retention of stereochemistry. masterorganicchemistry.comlibretexts.org

This methodology is particularly effective for synthesizing stereodefined allylic alcohols from 1,3-dienes. A nickel-catalyzed 1,4-hydroboration of 1,3-dienes with pinacolborane produces (Z)-allylboronates with high regio- and stereoselectivity. nih.govorganic-chemistry.org Subsequent oxidation of these allylboronate intermediates yields the corresponding stereodefined allylic alcohols. nih.govorganic-chemistry.orgorganic-chemistry.org The use of hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance both the regio- and stereoselectivity of the reaction compared to borane itself. rsc.org

Table 2: Regio- and Stereoselectivity in Ni-Catalyzed 1,4-Hydroboration/Oxidation of Dienes nih.gov

| Diene Substrate | Catalyst System | Product (Allylic Alcohol) | Regioselectivity | Z:E Ratio |

| 1,3-Cyclohexadiene | Ni(cod)₂ / PCy₃ | 2-Cyclohexen-1-ol | >98:2 | N/A |

| 1-Phenyl-1,3-butadiene | Ni(cod)₂ / PCy₃ | (Z)-4-Phenyl-2-buten-1-ol | >98:2 | >98:2 |

| (E)-1,3-Decadiene | Ni(cod)₂ / PCy₃ | (Z)-2-Decen-1-ol | >98:2 | >98:2 |

| 3-Methyl-1,3-pentadiene | Ni(cod)₂ / PCy₃ | (Z)-3-Methyl-2-penten-1-ol | >98:2 | >98:2 |

Stereoselective Carbonyl Addition Reactions

The stereoselective addition of allyl groups to carbonyl compounds is a fundamental method for constructing homoallylic alcohols, which are versatile chiral building blocks. nih.gov The stereochemical outcome of these reactions can be controlled through various strategies, including the use of chiral auxiliaries, Lewis acids, and specifically designed allylmetal reagents. nih.govresearchgate.net

One approach involves the conjugate addition of lithiated allylic sulfones to α,β-unsaturated esters like ethyl crotonate. The presence of a remote aromatic nucleus on a chiral auxiliary attached to the sulfone can induce significant diastereoselectivity. beilstein-journals.org For instance, when the auxiliary contains a phenyl or 1-naphthyl group, the addition to ethyl crotonate proceeds with high diastereoselectivity, a phenomenon attributed to a potential π–Li⁺ interaction that organizes the transition state. beilstein-journals.org

Catalytic asymmetric allylation using allylboronates is another powerful technique. rsc.org In these systems, a metal catalyst, often in conjunction with a chiral ligand, facilitates the transmetalation of the allyl group from boron to the metal. The enantioselectivity is then controlled by the chiral environment provided by the ligand during the addition of the allylmetal species to the aldehyde or ketone. rsc.org

Furthermore, the intermediate allylboronates generated from the 1,4-hydroboration of dienes can be used directly in stereoselective carbonyl addition reactions without prior isolation, providing efficient access to complex homoallylic alcohols with multiple stereocenters. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 3: Diastereoselectivity in the Conjugate Addition of Chiral Allyl Sulfone (1) to Ethyl Crotonate (2) beilstein-journals.org

| Aromatic Group (Ar) in Sulfone 1 | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (3:4) |

| Phenyl | 3 | 70 | 85:15 |

| 4-Nitrophenyl | 22 | 60 | 85:15 |

| 1-Naphthyl | 3 | 75 | >90:10 |

| 9-Anthryl | 22 | 60 | 88:12 |

| Cyclohexyl | 3 | 70 | 50:50 |

Advanced Functionalization for Allyl-Containing Structures

Metal-catalyzed reactions provide efficient and selective routes for the synthesis of allyl ketones and aldehydes. These methods often involve the coupling of an allyl source with an acyl or formyl equivalent under the influence of a transition metal catalyst.

A common strategy for synthesizing β,γ-unsaturated ketones is the palladium-catalyzed α-allylic alkylation of aldehydes or ketones (Tsuji-Trost reaction). A direct catalytic version combines palladium and enamine catalysis to achieve the α-allylation of aldehydes and cyclic ketones with high yields. organic-chemistry.org Another variation uses allyl alcohols directly as the allylating agent in a palladium-catalyzed reaction, avoiding the need for pre-activation of the starting materials. organic-chemistry.org Substituted allylic zinc reagents, formed via direct metal insertion into allylic halides, react cleanly with acid chlorides to produce α-substituted β,γ-unsaturated ketones with excellent regioselectivity. organic-chemistry.org

Dual catalytic systems are also effective. A Ni/photoredox system can generate acyl radicals from aldehydes through selective formyl C-H activation, which then couple with allylic pyridinium (B92312) salts to form ketones. organic-chemistry.org Ruthenium catalysis enables the tandem coupling of internal alkynes with aldehydes, yielding β,γ-unsaturated ketones with high regioselectivity. organic-chemistry.org For the synthesis of chiral α-quaternary aldehydes, a copper-catalyzed three-component coupling of isocyanides, hydrosilanes, and γ,γ-disubstituted allylic phosphates can be employed, followed by conversion of the resulting formimide. organic-chemistry.org

Direct C-H activation is an atom- and step-economical strategy for introducing allyl groups into organic molecules, bypassing the need for pre-functionalized substrates. ehu.es Transition metals such as cobalt, rhodium, and palladium are frequently employed to catalyze these transformations. ehu.esrsc.orgrsc.org

High-valent Cp*Co(III) catalysts can achieve the direct C-H allylation of arenes using an amide directing group with allyl aryl ethers as the allylating agent. ehu.es DFT calculations suggest that the rate-determining step is the C-H activation, which is favored by electron-releasing groups on the arene. ehu.es Palladium catalysis is also widely used. One method for the direct allylation of simple arenes without a directing group relies on a palladium catalyst with bidentate monoanionic nitrogen ligands, which facilitate both the initial C-H activation and subsequent steps. rsc.org

Another palladium-catalyzed approach for the site-selective allylation of arenes uses allylic pivalates in the presence of a silver additive (AgOPiv). escholarship.org Mechanistic studies indicate that an arylsilver(I) species is formed via a concerted metalation-deprotonation pathway. This activated aryl group is then transferred to a π-allylpalladium(II) intermediate, followed by reductive elimination to furnish the linear (E)-allylated arene product with high regioselectivity. escholarship.org Iridium-catalyzed C-H functionalization can also be used. For example, ortho-cyclometallated iridium C,O-benzoate complexes catalyze the dehydrogenation of a primary alcohol to form an aldehyde in situ, which then undergoes addition from a π-allyl iridium species. nih.gov

Table 4: Comparison of Metal-Catalyzed C-H Allylation Methods

| Catalyst System | Allylating Agent | Directing Group Required? | Key Mechanistic Feature | Citation(s) |

| Cp*Co(III) | Allyl aryl ethers | Yes (Amide) | C-H cobaltation followed by migratory insertion. | ehu.es |

| Pd(OAc)₂ / N-ligand | Allyl Acetate (B1210297) | No | Ligand-assisted C-H activation and β-OAc elimination. | rsc.org |

| Pd(OAc)₂ / AgOPiv | Allyl Pivalates | No | Formation of an arylsilver(I) intermediate, transmetalation to Pd. | escholarship.org |

| [Ir(cod)Cl]₂ / (S)-SEGPHOS | Allyl Acetate | No (uses alcohol substrate) | Alcohol dehydrogenation to aldehyde, followed by carbonyl addition. | nih.gov |

| Rhodium(I) / Chiral Ligand | 1,3-Enynes | Yes (e.g., 2-pyridyl) | C-H activation followed by alkene insertion. | rsc.org |

Hydrofunctionalization Reactions in Allyl Ketone Synthesis

Hydrofunctionalization reactions represent a highly atom-economical and powerful strategy for the construction of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of ketone synthesis, the hydroacylation of unsaturated hydrocarbons, such as allenes and 1,3-dienes, provides direct access to various allyl ketones, which are valuable synthetic intermediates. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more efficient and sustainable alternative to traditional methods. acs.org Transition metal catalysis is central to these transformations, with copper, rhodium, and cobalt complexes demonstrating significant utility. nih.govorganic-chemistry.org

Copper-Catalyzed Hydroacylation

Copper catalysis has emerged as an effective method for the synthesis of allyl ketones through the hydrofunctionalization of allenes. acs.org These reactions typically involve the generation of an allylaluminum or allylcopper intermediate via the hydrocupration of an allene (B1206475), which then reacts with an acyl donor. researchgate.netnih.gov

One notable strategy involves the copper-catalyzed hydroalumination of allenes using diisobutylaluminum hydride (DIBAL-H). organic-chemistry.orgacs.org The resulting allylaluminum reagent can be generated in situ and subsequently used in a one-pot tandem reaction involving nucleophilic addition to an aldehyde followed by an Oppenauer oxidation to yield allylic ketones with α-tertiary and α-quaternary centers. organic-chemistry.orgacs.org This method is praised for its mild reaction conditions and straightforward approach. acs.org

More recently, the direct copper hydride (CuH)-catalyzed hydroacylation of alkoxyallenes with acid anhydrides has been developed to produce enantiopure α-hydroxy allyl ketones. researchgate.netnih.gov This process is significant as it overcomes challenges such as over-reduction of the carbonyl group and olefin isomerization. nih.gov Density Functional Theory (DFT) calculations have shown that the reaction proceeds via a Z-selective allyl-copper intermediate, which attacks the anhydride (B1165640) through a six-membered transition state, leading to high enantioselectivity with ligands like BINAP. nih.gov This methodology is applicable to a wide range of both symmetric and carbonic anhydrides with aromatic and aliphatic groups. nih.gov

A similar copper-catalyzed approach has been used for the highly regio- and enantioselective hydroacylation of 1,1-disubstituted allenes with anhydrides. rsc.org This reaction successfully constructs challenging α-all-carbon-quaternary stereocenters in β,γ-unsaturated enones. rsc.org

Table 1: Examples of Copper-Catalyzed Hydrofunctionalization for Allyl Ketone Synthesis

| Catalyst System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cu-complex / DIBAL-H | Allenes, Aldehydes | Allylic ketones with α-quaternary centers | Efficient one-pot synthesis via tandem allylation/Oppenauer oxidation. | organic-chemistry.orgacs.org |

| CuH / BINAP | Alkoxyallenes, Acid Anhydrides | Enantiopure α-hydroxy allyl ketones | High enantioselectivity (up to 94:6 er) is achieved through a kinetically favorable intermediate. | researchgate.netnih.gov |

| Copper Catalyst | 1,1-Disubstituted Allenes, Anhydrides | β,γ-Unsaturated enones with α-all-carbon-quaternary centers | First Cu-catalyzed enantioselective hydroacylation of this allene type with anhydrides. | rsc.org |

Rhodium-Catalyzed Hydroacylation

Rhodium catalysts are highly effective for the hydroacylation of various unsaturated systems to produce ketones. organic-chemistry.org In the synthesis of allyl ketones, rhodium-catalyzed reactions have been applied to 1,3-dienes and allenes, often exhibiting high levels of regio- and stereoselectivity. These reactions can proceed via the oxidative addition of an aldehyde C-H bond to the rhodium(I) center, followed by migratory insertion of the olefin and reductive elimination. scholaris.ca

For instance, rhodium-catalyzed hydroacylation can be used for the regioselective synthesis of 1,5-diketones from certain alkenyl-bearing allylic alcohols. dntb.gov.ua Furthermore, rhodium-catalyzed processes involving the coupling of internal alkynes with aldehydes can generate β,γ-unsaturated ketones with high regioselectivity. organic-chemistry.org The development of enantioselective intermolecular hydroacylations of alkenes often relies on expensive rhodium catalysts, which has limited their broad application until more recent advancements. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Allyl-type Ketones

| Catalyst System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Rh(I) Complex | Alkenyl-bearing allylic alcohols | 1,5-Diketones | Allows for regioselective synthesis. | dntb.gov.ua |

| Ru/Rh Catalysis | Internal alkynes, Aldehydes | β,γ-Unsaturated ketones | Tandem catalysis achieves high regioselectivity. | organic-chemistry.org |

Cobalt-Catalyzed Hydroacylation

Cobalt catalysis offers a more cost-effective alternative to rhodium for hydroacylation reactions. Cobalt-catalyzed hydroacylation of 1,3-dienes with non-chelating aldehydes can produce either 1,4-addition or 1,2-hydroacylation products, depending on the nature of the aldehyde. organic-chemistry.org Aromatic aldehydes typically yield 1,4-addition products (β,γ-unsaturated ketones), while aliphatic aldehydes tend to favor 1,2-addition. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an oxidative cyclization involving a cobaltacycle intermediate, which accounts for the high regio- and stereoselectivity observed. organic-chemistry.org

Table 3: Cobalt-Catalyzed Hydroacylation of 1,3-Dienes

| Catalyst System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt Complex | 1,3-Dienes, Aromatic Aldehydes | β,γ-Unsaturated ketones (1,4-addition) | Reaction proceeds with high regio- and stereoselectivity via a cobaltacycle intermediate. | nih.govorganic-chemistry.org |

| Cobalt Complex | 1,3-Dienes, Aliphatic Aldehydes | 1,2-Hydroacylation products | Product regioselectivity is dependent on the aldehyde substrate. | organic-chemistry.org |

Reaction Pathways and Mechanistic Investigations of Allyl Crotonate Chemistry

Oxidation Reaction Mechanisms

The oxidation of allyl crotonate can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. These reactions target the electron-rich C=C double bonds within the molecule, leading to a range of oxygenated products.

The oxidation of alkenes by potassium permanganate (B83412) (KMnO₄) is a well-studied reaction, though specific kinetic data for this compound is not extensively detailed. However, insights can be drawn from studies on its constituent parts: the allyl group (as in allyl alcohol) and the crotonate moiety.

The reaction is generally understood to proceed via a [3+2] cycloaddition mechanism, forming a cyclic manganate(V) ester intermediate. This intermediate then hydrolyzes to yield a diol. The kinetics and products of the reaction of permanganate with the crotonate ion have been examined in detail. nih.govacs.org One might anticipate a relatively slow reaction between permanganate and the crotonate ion due to the electrostatic repulsion between the two negatively charged species. cas.cz

Studies comparing the reactivity of different alkenes have found that allyl alcohol and acrylonitrile (B1666552) exhibit similar reactivities in permanganate oxidation. nih.govacs.org A kinetic study found that acrylonitrile is only 1.9 times as reactive as allyl alcohol, despite calculations suggesting a much larger difference. cas.cz This discrepancy was attributed to the formation of an intermediate charge-dipole complex in the gas phase, which is not present in a high dielectric constant medium like water. nih.govacs.orgcas.cz The reaction involving allyl alcohol is kinetically fast, potentially completing in seconds. researchgate.net Given these findings, the oxidation of this compound by permanganate would likely involve preferential attack at the more accessible allyl double bond over the electron-poor crotonate double bond.

Table 1: Second-Order Reaction Rate Constants for Permanganate Oxidation of Related Compounds This table presents data for compounds structurally related to this compound to provide context for its potential reactivity.

| Compound | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Allyl alcohol | 140 | 6.5 | 25 | acs.org |

| Acrylate (Anion) | 330 | 13 | 25 | acs.org |

Data sourced from a compilation of permanganate reaction rate constants. acs.org

In the troposphere, the primary removal mechanism for unsaturated esters is oxidation initiated by hydroxyl (OH) radicals. nih.govresearchgate.net While direct studies on this compound are limited, extensive research on its analog, allyl acetate (B1210297), provides a robust model for its atmospheric chemistry. researchgate.netconicet.gov.ar The atmospheric lifetime of compounds like allyl acetate is on the order of a few hours due to this rapid reaction with OH radicals. conicet.gov.ar

The atmospheric oxidation process is initiated by the electrophilic addition of an OH radical to one of the C=C double bonds. This addition predominantly occurs at the terminal (least substituted) carbon atom, forming a β-hydroxyalkyl radical. conicet.gov.ar This radical then rapidly reacts with molecular oxygen (O₂) to generate a β-hydroxyalkyl peroxy radical. conicet.gov.ar

The subsequent fate of this peroxy radical is highly dependent on the concentration of nitrogen oxides (NOx). In the absence of NOx, the 1,2-hydroxyalkoxy radicals, formed from the peroxy radicals, can react further with O₂. For allyl acetate, this pathway leads to the formation of acetic acid 3-hydroxy-2-oxo-propyl ester. researchgate.netacs.orgnih.gov A similar pathway can be postulated for this compound, which would yield crotonic acid 3-hydroxy-2-oxo-propyl ester.

The presence of nitrogen oxides (NOx ≡ NO + NO₂) significantly alters the degradation pathway. copernicus.orgnoaa.gov In NOx-rich environments, the β-hydroxyalkyl peroxy radical reacts with nitric oxide (NO) to form a β-hydroxyalkoxy radical. rsc.org

Unlike the low-NOx pathway, the primary fate of this alkoxy radical is decomposition via C-C bond scission. conicet.gov.aracs.orgnih.gov For allyl acetate, this decomposition yields acetoxyacetaldehyde and formaldehyde (B43269) with high efficiency. acs.orgnih.govnih.gov By analogy, the OH-initiated oxidation of this compound in the presence of NOx is expected to primarily produce crotonyloxy-acetaldehyde and formaldehyde. The stark difference in product yields highlights the critical role of NOx in atmospheric chemistry. acs.orgnih.gov

Table 2: Product Yields from the OH-Initiated Oxidation of Allyl Acetate (Analog for this compound) This table illustrates the influence of NOx on the degradation pathways.

| Product | Yield (in the presence of NOx) | Yield (in the absence of NOx) | Reference |

| Acetoxyacetaldehyde | 96 ± 15% | 26 ± 4% | acs.orgnih.gov |

| Formaldehyde | 90 ± 12% | 12 ± 3% | acs.orgnih.gov |

| Acetic acid 3-hydroxy-2-oxo-propyl ester | Not reported | Major product | acs.orgnih.gov |

Data obtained from chamber studies using in situ FTIR spectroscopy. acs.orgnih.gov

OH-Initiated Atmospheric Oxidation of Allyl Esters (e.g., this compound Analogs)

Radical Formation and Degradation Pathways

Cycloaddition Reactions

The presence of two double bonds allows this compound to participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

Intramolecular [2+2] cycloadditions can be used to form four-membered rings, such as cyclobutane (B1203170) derivatives. Research has shown that vinylidene complexes containing a crotonate group can undergo an intramolecular cycloaddition to form a cyclobutylidene ring system under mild conditions. researchgate.net

In one specific study, a ruthenium vinylidene complex featuring a pendant phosphine (B1218219) ligand with a crotonate group at the γ-carbon was investigated. Deprotonation of this complex initiated an intramolecular [2+2] cycloaddition between the vinylidene C=C bond and the crotonate C=C bond. researchgate.net Theoretical analyses have supported the feasibility of such unusual [2+2] intramolecular cycloadditions, providing a mechanistic alternative to classical Woodward-Hoffmann rules. nih.gov This type of reaction demonstrates a sophisticated pathway to construct complex bicyclic systems from acyclic precursors containing both allyl and crotonate functionalities.

Table 3: Illustrative Intramolecular [2+2] Cycloaddition

| Reactant Type | Key Functional Groups | Product Type |

| Metal-vinylidene complex | Vinylidene (M=C=C), Crotonate | Bicyclic alkylidene complex |

1,3-Dipolar Cycloaddition (1,3-DC) with Crotonate Substrates

The 1,3-dipolar cycloaddition (1,3-DC) is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile, such as the alkene functionality in a crotonate substrate. organic-chemistry.orgwikipedia.org The reaction is a [4π + 2π] cycloaddition, where 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile participate in a concerted, pericyclic shift, similar to the Diels-Alder reaction. organic-chemistry.org The outcomes of these reactions, particularly their selectivity, are governed by the electronic and steric properties of the reactants.

Regio- and Stereoselectivity in Cycloaddition

The regiochemistry and stereochemistry of 1,3-dipolar cycloadditions involving crotonate substrates are critical aspects that determine the structure of the final product. Theoretical studies, such as those using density functional theory (DFT), have been instrumental in predicting and explaining the observed selectivities. researchgate.net

For instance, in the reaction of a cyclic nitrone with methyl crotonate, the formation of the meta-endo cycloadduct is favored. This preference is explained by analyzing the frontier molecular orbitals (FMO) of the reactants. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile typically controls the regioselectivity. researchgate.net In the case of methyl crotonate, the analysis of global and local electrophilicity and nucleophilicity indices helps in determining that the most favorable interaction leads to the meta-regioisomer.

Stereoselectivity, on the other hand, is often directed by the approach of the two molecules. The endo approach is frequently preferred, leading to a specific diastereomer. researchgate.net Experimental results for the reaction between 2,3,4,5-tetrahydropyridine-1-oxide and methyl crotonate show the formation of substituted isoxazolidines with a high preference for the major adduct resulting from an endo-oriented carbomethoxy group. The presence of Lewis acids can dramatically influence both regio- and stereoselectivity. For example, magnesium ion-mediated nitrone cycloadditions with allylic alcohols can lead to a reversal of regioselectivity compared to the uncatalyzed reaction. thieme-connect.de

Concerted vs. Stepwise Mechanisms

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with the central question being whether the reaction proceeds through a single, concerted transition state or a stepwise mechanism involving an intermediate. numberanalytics.com For many 1,3-dipolar cycloadditions, including those with crotonate substrates, a concerted, though often asynchronous, mechanism is favored. numberanalytics.com An asynchronous mechanism implies that the two new sigma bonds are not formed to the same extent in the transition state.

Theoretical calculations for the reaction of 2,3,4,5-tetrahydropyridine-1-oxide with methyl crotonate indicate an asynchronous concerted mechanism, with no intermediate species being localized. This is supported by the calculated bond orders and charge transfer at the transition state. The highly ordered nature of the transition state, which is characteristic of concerted pericyclic reactions, is also suggested by the large negative entropy of activation, similar to that observed in Diels-Alder reactions. wikipedia.org

However, the mechanism can be influenced by several factors. The presence of certain substituents on the reactants or the use of catalysts can shift the mechanism towards a stepwise pathway, which involves the formation of a zwitterionic or diradical intermediate. numberanalytics.comscielo.br For example, copper-catalyzed azide-alkyne cycloadditions, a well-known "click" reaction, proceed through a stepwise mechanism, which is a deviation from the classic concerted Huisgen cycloaddition. organic-chemistry.org Similarly, some Lewis acid-promoted 1,3-dipolar cycloadditions are supported by computational calculations to proceed via a stepwise mechanism. scielo.br

Radical-Initiated Reactions

Radical-initiated reactions offer a distinct set of transformations for molecules like this compound, which possesses two different alkene functionalities. One of the most prominent examples is the thiol-ene click reaction.

Thiol-Ene Click Chemistry involving Alkene Functionality

Thiol-ene "click" chemistry is a robust and efficient method for forming carbon-sulfur bonds via the radical-mediated addition of a thiol to an alkene. wikipedia.org This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator, and involves two key steps: propagation and chain transfer. wikipedia.org The reaction is known for its high yields, stereoselectivity, and rapid rates, making it a valuable tool in materials science and organic synthesis. wikipedia.orgresearchgate.net The addition of the thiol to the alkene occurs in an anti-Markovnikov fashion. wikipedia.org

Kinetic and Energetic Analysis of Propagation and Chain-Transfer Steps

The kinetics and energetics of the thiol-ene reaction are highly dependent on the structure of the alkene. nih.govacs.org Computational studies at the CBS-QB3 level have provided detailed insights into the reaction mechanism for a variety of alkenes, including methyl crotonate, which serves as a model for the crotonate moiety of this compound. nih.govacs.org

The two principal steps in the radical chain mechanism are:

Propagation (kP) : A thiyl radical (RS•) adds to the alkene, forming a carbon-centered radical intermediate.

Chain Transfer (kCT) : The carbon-centered radical abstracts a hydrogen atom from a thiol molecule (RSH), yielding the thioether product and regenerating a thiyl radical. wikipedia.org

Below is a table summarizing the computed energetic data for the reaction of methyl mercaptan with methyl crotonate.

| Parameter | Propagation (anti-Markovnikov) | Chain Transfer |

| ΔH° (kcal/mol) | -11.9 | -11.8 |

| ΔG° (kcal/mol) | -11.2 | -12.6 |

| ΔH‡ (kcal/mol) | 3.5 | 3.6 |

| ΔG‡ (kcal/mol) | 10.3 | 9.0 |

| Data sourced from computational studies on the reaction of methyl mercaptan with methyl crotonate. nih.gov |

Structure-Reactivity Relationships in Thiol-Ene Systems

Alkenes are generally categorized based on their electron density:

Electron-poor alkenes , such as acrylates and crotonates, exhibit lower reactivity. researchgate.net The electron-withdrawing nature of the carbonyl group in methyl crotonate destabilizes the resulting carbon-centered radical intermediate, leading to a higher activation barrier for the propagation step. researchgate.netnih.gov Consequently, for less reactive alkenes, propagation is often the rate-limiting step. wikipedia.org

This relationship between alkene structure and reactivity allows for the predictable tuning of thiol-ene polymerizations. wikipedia.org For a bifunctional molecule like this compound, the presence of both an electron-rich (allyl) and an electron-poor (crotonate) double bond would lead to selective reactivity in thiol-ene reactions, with the thiol preferentially adding to the more reactive allyl group under kinetic control.

Crotonate-Derived Sulfur Ylides in Annulation Reactions

Synthesis of Benzothiophene and Other Heterocyclic Derivatives

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of otherwise inert C-H bonds, including those in allylic systems.

Palladium-catalyzed allylic C-H acetoxylation is a method for converting terminal alkenes into linear allylic acetates. nih.gov This transformation typically involves the activation of an allylic C-H bond by a palladium(II) catalyst to form a π-allyl-palladium intermediate. mdpi.com The reaction often requires an oxidant, and significant research has focused on using molecular oxygen (O₂) as a benign and environmentally friendly terminal oxidant. nih.gov

A key challenge is facilitating the C-O reductive elimination from the π-allyl-Pd(II) intermediate. nih.gov The choice of ligand is crucial for the success of this catalytic cycle. While ligands such as pyridine, bipyridine, and phenanthroline have been used in many Pd-catalyzed aerobic oxidations, they are often ineffective for allylic acetoxylation under an oxygen atmosphere. nih.gov However, the use of 4,5-diazafluorenone as a ligand for Pd(OAc)₂ has been shown to enable the aerobic allylic C-H acetoxylation of various terminal alkenes in good yields and with high selectivity for the linear (E)-isomer. nih.gov

The substrate scope of this reaction is generally limited to terminal olefins. nih.gov Internal olefins, such as methyl crotonate, have been reported to give little to no desired product under these conditions. nih.gov This suggests that while the allyl group of this compound could potentially undergo this transformation, the crotonate moiety itself is unreactive. The reaction is tolerant of various functional groups, including silyl (B83357) ethers, esters, acetals, and amides. nih.gov

Table 2: Palladium-Catalyzed Aerobic Allylic Acetoxylation of Terminal Olefins This table is interactive and based on available research data.

| Entry | Substrate | Catalyst System | Oxidant | Product Type | Selectivity (E:Z) | Yield | Reference |

| 1 | Allyl Benzene | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Linear Allylic Acetate | >20:1 | 77% | nih.gov |

| 2 | Estragole | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Linear Allylic Acetate | >20:1 | 82% | nih.gov |

| 3 | Methyl Eugenol | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Linear Allylic Acetate | >20:1 | 75% | nih.gov |

| 4 | Methyl Crotonate | Pd(OAc)₂ / 4,5-diazafluorenone | O₂ (1 atm) | Little to no product | - | - | nih.gov |

Palladium-Catalyzed Allylic C-H Acetoxylation

Mechanistic Roles of Ligands and Oxidants in Catalytic Cycles

In transition metal catalysis, particularly with palladium, ligands and oxidants play pivotal roles in dictating the course and efficiency of reactions involving allylic systems like the one in this compound. The catalytic cycle for allylic C–H oxidation serves as a prime example.

In palladium-catalyzed allylic oxidation, the mechanism often involves the formation of a π-allyl-palladium(II) intermediate. nih.gov The ligand's role is multifaceted. Ancillary ligands can facilitate the initial C–H bond cleavage to form this key intermediate. nih.govresearchgate.net For instance, certain sulfoxide (B87167) ligands have been shown to assist in the C–H activation step. nih.govresearchgate.net Following the formation of the π-allyl complex, the ligand environment influences the subsequent nucleophilic attack.

Oxidants are essential for regenerating the active Pd(II) catalyst from the Pd(0) species formed after the product is released, thus closing the catalytic cycle. nih.gov Benzoquinone (BQ) is a common oxidant in these reactions. nih.gov However, BQ can play multiple roles beyond just re-oxidizing the palladium center. It can act as a π-acidic ligand, promoting the nucleophilic attack on the π-allyl intermediate and facilitating the reductive elimination of the product. nih.govnih.gov A "serial ligand catalysis" mechanism has been proposed where two different ligands—for example, a sulfoxide and BQ—sequentially interact with the palladium center to promote distinct steps of the cycle: C–H cleavage and π-allyl functionalization, respectively. nih.gov The development of ligand-based strategies has also enabled the use of molecular oxygen (O₂) as the terminal oxidant, replacing stoichiometric benzoquinone. Ligands such as 4,5-diazafluorenone have been shown to facilitate C–O bond formation from π-allyl-Pd(II) species, allowing for a Pd(II)/Pd(0) cycle where O₂ is the sole oxidant. nih.gov

Table 1: Roles of Ligands and Oxidants in a Representative Pd-Catalyzed Allylic Acetoxylation Cycle

| Catalytic Step | Role of Ligand(s) | Role of Oxidant (e.g., Benzoquinone) |

| C–H Activation | A primary ligand (e.g., sulfoxide, N-heterocycle) assists in the cleavage of the allylic C–H bond to form a π-allyl-Pd(II) intermediate. nih.govresearchgate.net | Can assist in stabilizing the palladium complex. |

| Nucleophilic Attack | The ligand framework influences the regioselectivity and stereoselectivity of the attack by the nucleophile (e.g., acetate). | Acts as a π-acidic ligand to promote nucleophilic attack on the π-allyl complex. nih.govnih.gov |

| Reductive Elimination | Can influence the rate of product formation and release. | May facilitate the displacement of the allylic acetate product from the Pd(0) center. nih.gov |

| Catalyst Regeneration | Stabilizes the Pd(0) intermediate before re-oxidation. | Oxidizes Pd(0) back to the active Pd(II) state, closing the catalytic cycle. nih.gov |

Site-Selectivity and Reactivity Profiles for Terminal Olefins

The terminal olefin of the allyl group in this compound presents a distinct reactivity profile compared to the internal, electron-poor olefin of the crotonate moiety. In many catalytic reactions, this terminal double bond is the preferred site of reaction. Palladium-catalyzed allylic C–H oxidation, for example, typically shows high selectivity for terminal olefins. nih.gov

The selectivity is governed by several factors. Steric accessibility often favors the less hindered terminal position for catalyst coordination. Furthermore, the electronic nature of the catalyst and substrate plays a key role. In Pd(II)/bis-sulfoxide catalyzed C–H oxidation, excellent regioselectivity for linear allylic products from terminal olefins is observed. nih.gov Mechanistic studies suggest that the reaction proceeds via the formation of a π-allylpalladium intermediate at the terminal position. researchgate.net

In the context of C-H amination, manganese-based catalysts have shown remarkable site-selectivity. For substrates containing multiple double bonds, amination occurs preferentially at the most electron-rich site. nih.gov This electronic preference would strongly favor the allyl group's terminal double bond in this compound over the electron-deficient crotonate double bond. Conversely, cobalt-catalyzed intermolecular allylic C–H aminations have demonstrated orthogonal site-selectivity, showing reactivity only with electron-deficient arylcrotonate esters, highlighting how catalyst choice can completely reverse the site of reaction. nih.gov The development of chiral ligands, such as chiral aryl sulfoxide-oxazoline (ArSOX) ligands for palladium, has enabled highly enantioselective allylic C–H oxidation of terminal olefins, further underscoring the synthetic utility of targeting this specific site. nih.gov

Ruthenium-Catalyzed Hydrosilylation of Unsaturated Compounds

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for producing organosilicon compounds. researchgate.net Ruthenium complexes are effective catalysts for this transformation, capable of acting on various unsaturated substrates, including the olefinic bonds within this compound. researchgate.netresearchgate.net

Mechanistic Investigations of Ruthenium Catalysts

The mechanism of ruthenium-catalyzed hydrosilylation can be complex and is often dependent on the specific catalyst, substrate, and silane (B1218182) used. acs.orgcapes.gov.br One of the classical proposed mechanisms is the Chalk-Harrod pathway, which involves the oxidative addition of the hydrosilane to the metal center, followed by substrate coordination, migratory insertion, and reductive elimination. researchgate.net

However, detailed studies have revealed more intricate cycles. For some ruthenium systems, a modified Chalk-Harrod cycle is operative. acs.org Stoichiometric reaction studies and NMR spectroscopic identification of intermediates have shown that the catalytic process can involve multiple interconnected cycles. acs.org For example, a catalytic cycle can be initiated by the insertion of an unsaturated substrate into the Ru-H bond of a ruthenium-hydride complex. acs.org The resulting intermediate then reacts with the hydrosilane to release the product and regenerate the catalyst. acs.org Concurrently, a side reaction can generate a ruthenium-silyl complex, which initiates a second catalytic cycle involving the insertion of the substrate into the Ru-Si bond. acs.org The two cycles can be interconnected, with intermediates from one pathway feeding into the other. acs.org The electrophilicity of the silicon center in certain ruthenium silylene catalyst intermediates has been noted, influencing the subsequent addition to the olefin. capes.gov.br

Regio- and Stereoselectivity in Alkylsilane and Allylsilane Formation

When this compound is subjected to ruthenium-catalyzed hydrosilylation, the reaction can potentially occur at either the allyl or the crotonate double bond. The outcome is highly dependent on the catalyst and reaction conditions. Research on a similar substrate, trans-benzyl crotonate, using a second-generation Hoveyda-Grubbs ruthenium catalyst and triethylsilane, revealed a competition between reduction and silylation. mdpi.com

The primary reaction observed was the reduction of the crotonate double bond to form the corresponding saturated ester, benzyl (B1604629) butyrate. mdpi.com However, an unexpected silylated product, benzyl (4-triethylsilyl)-trans-crotonate, was also formed. mdpi.com This product is an allylsilane, resulting from silylation at the methyl group of the crotonate moiety, which becomes an allylic position upon isomerization. This suggests a reaction pathway involving initial isomerization of the crotonate, followed by silylation. mdpi.com At low concentrations of the silane, the formation of the allylsilane was more significant, while higher silane concentrations favored the reduction product. mdpi.com This is attributed to the increased availability of ruthenium hydride species at higher silane concentrations, which promotes the reduction pathway. mdpi.com

The hydrosilylation of the terminal allyl group would lead to an alkylsilane. Ruthenium-catalyzed hydrosilylation of terminal alkenes often yields the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon. researchgate.netresearchgate.net Therefore, in the case of this compound, a ruthenium-catalyzed hydrosilylation could theoretically yield a mixture of the reduced crotonate, the allylsilane from the crotonate moiety, and the terminal alkylsilane from the allyl group, with the product distribution being tunable by the choice of catalyst and conditions.

Table 2: Product Distribution in Ruthenium-Catalyzed Reaction of trans-Benzyl Crotonate with Triethylsilane mdpi.com

| Entry | Triethylsilane (equiv.) | Benzyl Butyrate (Reduction Product) Yield | Benzyl (4-triethylsilyl)-trans-crotonate (Allylsilane Product) Yield |

| 1 | 0.5 | 13% | 20% |

| 2 | 1.0 | 44% | 15% |

| 3 | 2.5 | 60% | 10% |

| 4 | 5.0 | 75% | 7% |

Catalytic Asymmetric Alkenyl C(sp²)-H Bond Functionalization

The direct functionalization of C(sp²)–H bonds on alkenes is a highly atom-economical strategy for constructing complex molecules. researchgate.netrsc.org Applying this approach asymmetrically to the crotonate moiety of this compound allows for the creation of chiral centers. Transition metal catalysis, particularly with rhodium, has been instrumental in advancing this field. rsc.orgresearchgate.net

The strategy often involves a directing group to position the metal catalyst near the target C–H bond. rsc.org For substrates like acryl amides, which are structurally related to the crotonate system, Rh(III) catalysts bearing chiral cyclopentadienyl (B1206354) (Cp*) ligands can achieve enantioselective [4+1] annulation reactions with allenes. researchgate.net This process involves C–H activation, migratory insertion, and cyclization to build complex heterocyclic structures with high enantioselectivity. researchgate.net While direct application to this compound would require suitable derivatization to install a directing group, these studies demonstrate the principle of achieving high enantioselectivity in functionalizing an electron-poor alkenyl system.

Enantioselective Cross-Coupling Strategies

Enantioselective cross-coupling reactions provide a powerful means to form C-C bonds with stereocontrol. For a molecule like this compound, such strategies can be applied to either the allyl or the crotonate fragment.

Allyl-Allyl Cross-Coupling: The allyl group is a classic substrate for the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution. wikipedia.org The development of chiral phosphine ligands has enabled highly enantioselective versions of this reaction. wikipedia.org More recently, catalytic enantioselective allyl-allyl cross-coupling has emerged as a method to form 1,5-dienes, which are common structural motifs. nih.govrsc.orgnih.gov Using a chiral palladium catalyst, an allylboronate can be coupled with an allyl electrophile to generate products with adjacent stereocenters in high yield and enantioselectivity. nih.govnih.gov This strategy could be envisioned for this compound, where it could act as the allyl electrophile (after conversion of the terminal C-H to a C-leaving group bond) or be transformed into an allylboron reagent.

Heck Coupling: The crotonate moiety, as an activated alkene, is a suitable partner for Heck reactions. Asymmetric Heck reactions can establish chiral centers, including quaternary centers, adjacent to the double bond. While intermolecular asymmetric Heck reactions with simple acrylates can be challenging, intramolecular variants are often highly successful.

The combination of different catalytic strategies offers a modular approach to functionalizing this compound. For example, a copper-catalyzed hetero-allylic asymmetric alkylation (h-AAA) followed by a ruthenium-catalyzed ring-closing metathesis (RCM) has been used to synthesize chiral γ-butenolides, demonstrating how sequential catalytic reactions can build molecular complexity from simple olefinic precursors. researchgate.net

Table 3: Examples of Enantioselective Cross-Coupling Strategies Relevant to this compound's Moieties

| Reaction Type | Moiety | Catalyst/Ligand Example | Product Type | Typical Enantioselectivity (ee) |

| Allyl-Allyl Coupling nih.gov | Allyl | [(allyl)PdCl]₂ / (R)-methoxyfurylbiphep | Chiral 1,5-dienes | Up to 99% |

| Allylic Alkylation researchgate.net | Crotonate (as precursor) | Cu(I) / (R)-Tol-BINAP | Chiral diolefinic esters | >95% |

| [4+1] Annulation researchgate.net | Crotonate (amide analogue) | [CpRhCl₂]₂ / Chiral Cp Ligand | Enantioenriched γ-lactams | Up to 94% |

| Allylic C-H Oxidation nih.gov | Allyl | Pd(OAc)₂ / Chiral ArSOX Ligand | Chiral isochromans | Up to 98% |

Kinetic Resolution in Asymmetric Synthesis

Kinetic resolution is a pivotal strategy for the separation of enantiomers from a racemic mixture, predicated on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. dokumen.pub This method is particularly effective when one enantiomer reacts significantly faster than the other, allowing for the isolation of the unreacted, slow-reacting enantiomer and the product from the fast-reacting enantiomer, both in high enantiomeric purity. researchgate.netprinceton.edu For a kinetic resolution to be efficient, the ratio of the reaction rates (kR/kS), known as the enantiomeric ratio (E), should be high, typically greater than 20. princeton.edu

In the context of allylic systems similar to this compound, kinetic resolution has been successfully applied to various substrates, including allylic alcohols and boronates. The principles underlying these resolutions are directly applicable to the asymmetric synthesis of chiral molecules derived from or related to this compound.

Key Research Findings:

Enzymatic and Non-Enzymatic Catalysis: Both enzymatic (e.g., lipases) and non-enzymatic (e.g., transition-metal complexes) catalysts have proven effective for the kinetic resolution of racemic allylic compounds. researchgate.netmdpi.com Lipases are widely used to catalyze the transesterification of racemic alcohols, where the enzyme preferentially acylates one enantiomer at a much higher rate. mdpi.com

Dynamic Kinetic Resolution (DKR): A more advanced approach, dynamic kinetic resolution, offers the potential to convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org DKR combines a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution. mdpi.comwikipedia.org This requires a catalyst for racemization that is compatible with the resolution catalyst. For instance, a lipase-catalyzed acylation can be coupled with a ruthenium catalyst that facilitates the racemization of the slower-reacting alcohol enantiomer. wikipedia.org

Application to Allylic Systems: The kinetic resolution of racemic secondary allyl boronates has been achieved, yielding highly enantioenriched reagents. nih.gov These resolved boronates are stable and can be used in subsequent stereoselective syntheses, such as the preparation of homoallylic amines, with excellent transfer of chirality. nih.gov Similarly, the kinetic resolution of primary allylic alcohols has been a key step in the asymmetric synthesis of natural products like (+)-grandisol. researchgate.net

The data below summarizes representative catalytic systems used in the kinetic resolution of allylic compounds, illustrating the conditions and selectivities achieved.

| Substrate Type | Catalytic System | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| Racemic Alcohols | Lipase (B570770) (e.g., CAL-B) + Acyl Donor | Enzymatic Transesterification | Separation of enantiomers; one is acylated, the other remains an alcohol. | mdpi.com |

| Racemic Alcohols | Lipase + Ru-complex | Dynamic Kinetic Resolution (DKR) | Theoretically 100% yield of a single enantiomer product. | mdpi.comwikipedia.org |

| Secondary Allyl Boronates | Chiral Catalyst | Kinetic Resolution | Generation of highly enantioenriched allyl boronates. | nih.gov |

| Primary Allylic Alcohol | Transition-Metal Catalyst | Catalytic Kinetic Resolution | Resolved alcohol with 95% e.e. for natural product synthesis. | researchgate.net |

Molecular Rearrangement Reactions

Molecular rearrangements are fundamental processes in which the carbon skeleton or functional groups of a molecule are reorganized. For this compound and related structures, Claisen and allylic acetate rearrangements are of significant mechanistic and synthetic interest.

Claisen Rearrangements (e.g.,rsc.orgrsc.org-Sigmatropic Shifts)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, classically defined as the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgwikipedia.org The reaction is typically thermally induced and proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. organic-chemistry.orgnrochemistry.com This pathway ensures a high degree of stereospecificity. The formation of a stable carbonyl group in the product makes the reaction essentially irreversible. wikipedia.orgnrochemistry.com

While this compound is an ester, not an ether, the Ireland-Claisen rearrangement provides a direct pathway for its participation in this type of transformation. wikipedia.orglibretexts.org This variant involves the reaction of an allylic carboxylate, such as this compound, with a strong base (e.g., lithium diisopropylamide) to form an enolate, which is then trapped with an electrophile like chlorotrimethylsilane (B32843) to generate a silyl ketene (B1206846) acetal (B89532). wikipedia.orglibretexts.org This intermediate is structurally analogous to an allyl vinyl ether and readily undergoes the rsc.orgrsc.org-sigmatropic shift, even at room temperature, to yield a γ,δ-unsaturated carboxylic acid upon hydrolysis. wikipedia.org

Mechanistic Steps of Ireland-Claisen Rearrangement:

Enolate Formation: A strong base deprotonates the α-carbon of the allylic ester.

Silyl Ketene Acetal Formation: The resulting enolate is trapped with a silylating agent (e.g., TMSCl). libretexts.org

rsc.orgrsc.org-Sigmatropic Rearrangement: The silyl ketene acetal undergoes a concerted rearrangement through a cyclic transition state.

Hydrolysis: The resulting silyl ester is hydrolyzed to the corresponding carboxylic acid.

The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the intermediate silyl ketene acetal.

Allylic Acetate Rearrangements

Allylic acetate rearrangements, also known as allylic transpositions, typically involve the 1,3-migration of an acetate group. These reactions are often catalyzed by transition metals, most notably palladium and gold. researchgate.netresearchgate.netorganic-chemistry.org

Research on the palladium(0)-catalyzed rearrangement of methyl 2-acyloxybut-3-enoates to methyl 4-acyloxycrotonates provides a relevant model. researchgate.net This transformation is efficient at room temperature using a catalyst like Pd(PPh₃)₄. researchgate.netresearchgate.net Crossover experiments have demonstrated that the mechanism is intermolecular. It proceeds through the formation of an intermediate π-allyl palladium(II) complex, which is then attacked by the acetate nucleophile at the alternate allylic position. researchgate.netresearchgate.net

Gold(I) complexes, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have also been shown to catalyze the isomerization of allylic acetates. organic-chemistry.org Mechanistic proposals suggest that the gold(I) catalyst coordinates to the alkene, activating it for an intramolecular nucleophilic attack by the acetate. This leads to a six-membered acetoxonium intermediate, which subsequently rearranges to deliver the isomerized product. organic-chemistry.org

The table below summarizes findings for catalyzed allylic ester rearrangements.

| Catalyst System | Substrate Example | Product Example | Proposed Intermediate | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%) | Methyl 2-acetoxybut-3-enoate | Methyl 4-acetoxycrotonate | π-allyl palladium(II) complex | researchgate.netresearchgate.net |

| [(NHC)AuI] / AgBF₄ | Generic Allylic Acetate | Isomerized Allylic Acetate | Six-membered acetoxonium ion | organic-chemistry.org |

Polymerization and Copolymerization Studies of Allyl Crotonate

Cyclopolymerization of Allyl Crotonate

The tendency of unsymmetrical dienes like this compound to undergo cyclopolymerization is significantly enhanced when one of the double bonds has a lower polymerization tendency. kpi.ua This principle suggests that the lower the polymerizability of the monofunctional counterparts, the higher the cyclopolymerizability of the diene, provided it can be polymerized. kpi.ua In the case of this compound, the presence of the less reactive crotonyl group alongside the allyl group promotes the formation of cyclic structures within the polymer chain. kpi.ua

Electron Spin Resonance (ESR) spectroscopy has been a critical tool for elucidating the mechanism of this compound's cyclopolymerization. kpi.ua By using various initiating species such as amino, hydroxyl, and phenyl radicals, researchers can study the intermediate radicals formed during polymerization. kpi.ua These studies provide insights into the reactivity of the different double bonds and the rate-determining steps of the polymerization process. kpi.ua ESR studies have revealed that during the polymerization of this compound, both cyclized and uncyclized radicals are formed. kpi.ua

In dienes containing an allyl group, the reactivity of the second double bond plays a crucial role in determining the degree of cyclization. kpi.ua If the other double bond is highly polymerizable, the resulting polymers tend to have very low degrees of cyclization, with the pendant double bonds being almost exclusively allyl groups. kpi.ua Conversely, when the other double bond, such as the crotonyl group in this compound, has a lower polymerization tendency, the cyclopolymerizability of the monomer is enhanced. kpi.ua ESR studies have indicated that the reactivity of the crotonyl group is lower than that of the allyl group. kpi.ua

The rate of intramolecular cyclization is a key factor in the cyclopolymerization of dienes. ESR studies comparing this compound with other dienes, such as N-methyl-N-allylmethacrylamide (MAMA), have shown that the rate of intramolecular cyclization for this compound is slower. kpi.ua This difference in cyclization rates can be attributed to the electronic and steric properties of the respective monomers. kpi.ua

The nature of the pendant, or residual, double bonds in the polymer provides valuable information about the polymerization mechanism. In the case of poly(this compound), the details of the pendant double bonds can vary, reflecting the complexities of the polymerization process. kpi.ua The specific types of pendant double bonds detected in the polymer structure help to confirm the reaction pathways and the relative reactivities of the allyl and crotonyl groups. kpi.ua

Intramolecular Cyclization Rates

Lewis Pair Polymerization (LPP) of Crotonate Monomers

Lewis Pair Polymerization (LPP) has emerged as an effective method for polymerizing challenging monomers like crotonates, which are not readily polymerized by conventional methods. acs.orgacs.org This technique utilizes a combination of a Lewis acid and a Lewis base to initiate and control the polymerization. acs.orgacs.org

For instance, the polymerization of methyl crotonate has been successfully achieved using Lewis pairs composed of an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) as the Lewis base and a group 13 Lewis acid. acs.orgacs.org This approach has yielded high-molecular-weight poly(methyl crotonate). acs.orgacs.org The mechanism can proceed either catalytically, producing lower molecular weight polymers, or non-catalytically, leading to high-molecular-weight polymers. acs.orgacs.org Mechanistic investigations have pointed to both nucleophilic and basic initiation pathways. acs.orgacs.org

Table 1: Lewis Pair Polymerization of Methyl Crotonate (MC)

| Lewis Pair Components | Polymerization Type | Resulting Polymer |

|---|---|---|

| NHC/NHO + Group 13 Lewis Acid | Catalytic | Lower molecular weight PMC |

| NHC/NHO + Group 13 Lewis Acid | Non-catalytic | High-molecular-weight PMC |

| KOtBu + MAD | Basic Pathway | High-molecular-weight vinyl-functionalized PMC |

Data sourced from multiple studies on Lewis Pair Polymerization of crotonates. acs.orgacs.org

A significant advantage of LPP is its potential for chemoselectivity, which is the ability to selectively polymerize one functional group while leaving another intact. royalsocietypublishing.org This is particularly valuable for multifunctional monomers. royalsocietypublishing.org In the context of monomers containing multiple vinyl groups, LPP can proceed exclusively through polyaddition across a conjugated double bond, without affecting other double bonds like γ-vinyl or γ-allyl groups. royalsocietypublishing.org

For example, the Lewis pair polymerization of multivinyl-functionalized γ-butyrolactones using an N-heterocyclic carbene Lewis base and a strong organo-Lewis acid like E(C6F5)3 (where E is Al or B) demonstrates quantitative chemoselectivity. royalsocietypublishing.org The polymerization selectively occurs at the α-methylene double bond, producing high-molecular-weight functionalized polymers with the other double bonds preserved for potential post-polymerization modifications. royalsocietypublishing.org This approach allows for the synthesis of functional polymers that are soluble and can be thermally cured into crosslinked materials. royalsocietypublishing.org

Mechanism of Cyclic Vinyl Polymer Synthesis

The synthesis of cyclic vinyl polymers represents a significant challenge in polymer chemistry, as chain growth and cyclization events typically compete, leading to products with poor control over molecular weight and high dispersity. researchgate.netnih.gov A recently uncovered mechanism, Lewis Pair Polymerization (LPP), offers a pathway for spatial and temporal control over these processes, enabling the synthesis of precision cyclic vinyl polymers. researchgate.netnih.gov This method operates on polar vinyl monomers and allows for the regulation of when and where the cyclization step occurs. researchgate.net